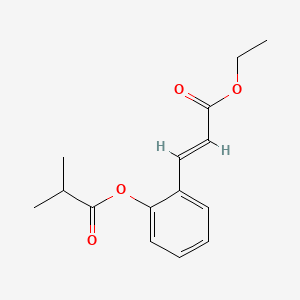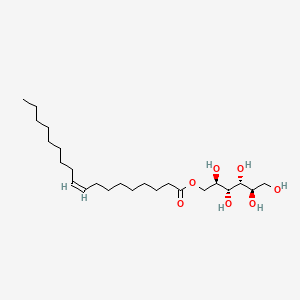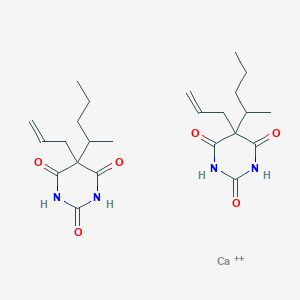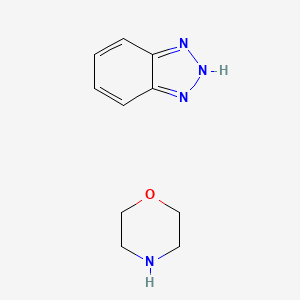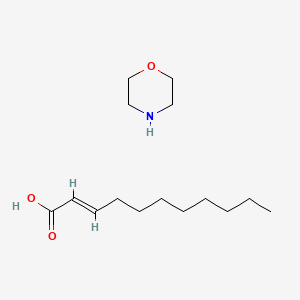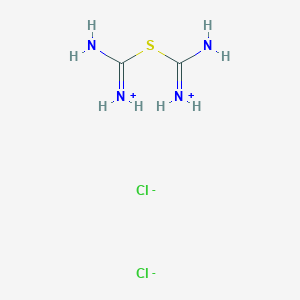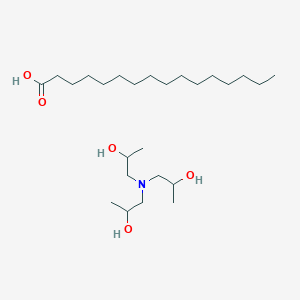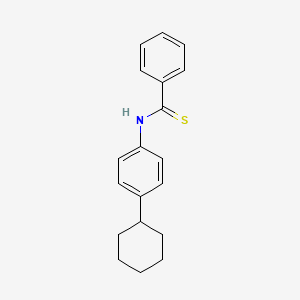
Benzenecarbothioamide, N-(4-cyclohexylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N-(4-cyclohexylphenyl)- is an organic compound with the molecular formula C19H21NS It is a derivative of benzenecarbothioamide, where the amide nitrogen is substituted with a 4-cyclohexylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-cyclohexylphenyl)- typically involves the reaction of benzenecarbothioamide with 4-cyclohexylphenylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, N-(4-cyclohexylphenyl)- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, N-(4-cyclohexylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives, alkylated derivatives
Applications De Recherche Scientifique
Benzenecarbothioamide, N-(4-cyclohexylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer. It is also used in drug discovery and development processes.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science. It is also used as an intermediate in the synthesis of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N-(4-cyclohexylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparaison Avec Des Composés Similaires
Benzenecarbothioamide, N-(4-cyclohexylphenyl)- can be compared with other similar compounds, such as:
Benzenecarbothioamide: The parent compound, which lacks the 4-cyclohexylphenyl substitution. It has different chemical properties and biological activities.
N-(4-methylphenyl)benzenecarbothioamide: A derivative with a 4-methylphenyl group instead of the 4-cyclohexylphenyl group
N-(4-methoxyphenyl)benzenecarbothioamide: Another derivative with a 4-methoxyphenyl group. It has unique chemical and biological properties compared to Benzenecarbothioamide, N-(4-cyclohexylphenyl)-.
The uniqueness of Benzenecarbothioamide, N-(4-cyclohexylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
147701-85-7 |
|---|---|
Formule moléculaire |
C19H21NS |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-(4-cyclohexylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C19H21NS/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2,(H,20,21) |
Clé InChI |
OORRQXWQQRBKSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)NC(=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


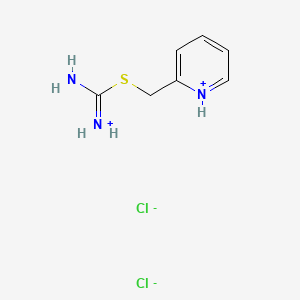
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
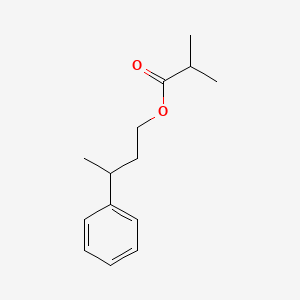
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)

